
CID 2723796
Übersicht
Beschreibung
CID 2723796 is a compound with the molecular formula C6H7N5O3 . It is also known as 2-amino-1,5-dihydropteridine-4,6-dione hydrate . The compound has a molecular weight of 197.15 g/mol .
Molecular Structure Analysis
The InChI string for CID 2723796 isInChI=1S/C6H5N5O2.H2O/c7-6-10-4-3 (5 (13)11-6)9-2 (12)1-8-4;/h1H, (H,9,12) (H3,7,8,10,11,13);1H2 . The Canonical SMILES is C1=NC2=C (C (=O)N=C (N2)N)NC1=O.O . Physical And Chemical Properties Analysis
CID 2723796 has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 0 . The exact mass is 197.05488910 g/mol, and the topological polar surface area is 110 A^2 . The compound has a heavy atom count of 14 .Wissenschaftliche Forschungsanwendungen
Medicine
CID 2723796 could potentially have applications in the field of medicine. While specific applications for this compound in medicine are not readily available from the search results, compounds with similar structures or properties are often used in the development of new drugs or therapies .
Research
CID 2723796 could be used in various research fields. It could be used to understand basic cognitive processes or to investigate specific types of educational research questions .
Industry
In the industrial sector, CID 2723796 could be used in the production of useful proteins. Microorganisms such as bacteria or yeast could be transformed with a gene coding for CID 2723796, and mass quantities of the protein could be produced by growing the transformed organism in bioreactors using fermentation .
Agriculture
While specific applications in agriculture are not readily available from the search results, compounds like CID 2723796 could potentially be used in the development of genetically-modified crops or organisms .
Environmental Remediation
CID 2723796 could potentially be used in environmental remediation. Compounds with similar structures or properties are often used in the treatment of environmental pollutants .
Neuroscience
While specific applications in neuroscience are not readily available from the search results, compounds like CID 2723796 could potentially be used in the study of neurological disorders or in the development of new therapies for such conditions .
Genetics
CID 2723796 could potentially have applications in the field of genetics. It could be used in the study of genetic disorders or in the development of new genetic therapies .
Biochemistry
CID 2723796 could be used in various biochemistry research fields. It could be used to understand the intricate workings of biological systems at the molecular level .
Eigenschaften
IUPAC Name |
2-amino-1,5-dihydropteridine-4,6-dione;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5O2.H2O/c7-6-10-4-3(5(13)11-6)9-2(12)1-8-4;/h1H,(H,9,12)(H3,7,8,10,11,13);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYCFNCAIXIUMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=O)N=C(N2)N)NC1=O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(C(=O)N=C(N2)N)NC1=O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 2723796 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[(2-methoxyphenyl)methylamino]-6-methyl-2H-1,2,4-triazin-3-one](/img/structure/B7812289.png)



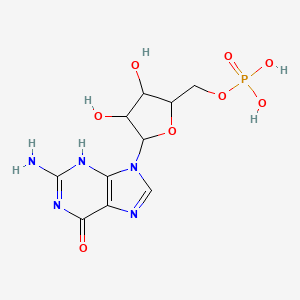
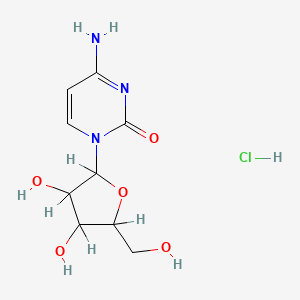
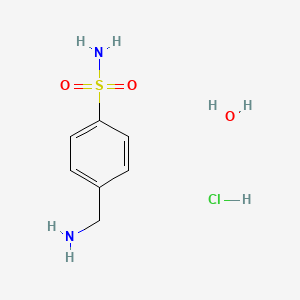
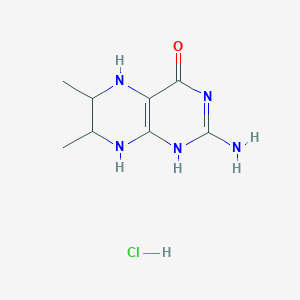
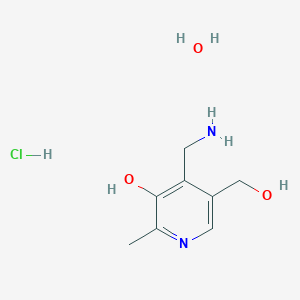


![7,8-Dimethyl-1-azaspiro[4.4]nonane](/img/structure/B7812373.png)
